NO-aspirin
Overview
Description
NO-Aspirin: A Comprehensive Analysis
NO-aspirin, also known as nitric oxide-donating aspirin (NO-ASA), is a novel class of compounds that have been developed to enhance the therapeutic effects of traditional aspirin by adding a nitric oxide (NO)-releasing moiety. This modification aims to reduce the gastrointestinal side effects commonly associated with aspirin while providing additional pharmacological benefits, such as anti-inflammatory, antithrombotic, and chemopreventive properties .
Synthesis Analysis
The synthesis of NO-aspirin involves the attachment of NO or hydrogen sulfide (H2S) releasing groups to the aspirin molecule. These compounds are designed to be stable at physiological pH levels but to release aspirin and the NO/H2S moiety upon metabolism. This process allows for the simultaneous delivery of aspirin's antiplatelet effects and the vasodilatory or signaling effects of NO/H2S .
Molecular Structure Analysis
The molecular structure of NO-aspirin consists of the traditional aspirin molecule covalently bound to an NO-donating group through a spacer. The spacer is a critical component of the molecule, as it determines the drug's ability to release NO and its overall biological activity. The spacer can be modified to produce different isomers of NO-aspirin, such as the ortho, meta, and para isomers, each with distinct pharmacological profiles .
Chemical Reactions Analysis
NO-aspirin undergoes various chemical reactions in the body. It is metabolized to release aspirin and the NO/H2S donating moiety. The metabolism involves a rapid deacetylation step followed by the formation of a conjugate with glutathione. The NO-releasing moiety is responsible for the drug's ability to inhibit NF-kappaB activation and NOS2 expression, which are implicated in cancer and
Scientific Research Applications
NO-Aspirin as a Promising Anticancer Drug
NO-donating aspirin (NO-ASA) has been identified as a promising anticancer drug. Studies reveal that NO-ASA's anti-cancer effects are significantly potent, particularly in the context of colon cancer cells. The unique structure of NO-ASA, involving a spacer molecule linking aspirin to a nitrate group, plays a crucial role in its biological activity. This structure has been shown to affect the biological activity and pharmacological properties of NO-ASA, especially in its efficacy against colon cancer (Kashfi & Rigas, 2007); (Kashfi et al., 2005).
Impact on Cancer Progression and Treatment
NO-ASA has been extensively studied for its impact on various cancer types. For example, it has been shown to inhibit the progression of pancreatic intraepithelial neoplasia to carcinoma in certain mouse models, suggesting its potential as a chemopreventive agent (Rao et al., 2012). Additionally, NO-ASA derivatives have been observed to suppress microsatellite instability in mismatch repair-deficient and hereditary nonpolyposis colorectal cancer cells, indicating their potential effectiveness in specific genetic contexts of cancer (Mcilhatton et al., 2007).
Exploration of Mechanisms of Action
Understanding the mechanisms of action of NO-ASA is crucial for its therapeutic application. Studies have shown that NO-ASA inhibits the activation of NF-kappaB in human cancer cell lines, suggesting a potential pathway through which it exerts its anti-cancer effects (Williams et al., 2008). Moreover, the role of NO-ASA in affecting mitogen-activated protein kinase activation in colon cancer cells has been highlighted, providing insights into its cellular impact (Hundley & Rigas, 2006).
Potential in Other Therapeutic Areas
Beyond its anticancer potential, NO-ASA has been explored for other therapeutic applications. For instance, it has shown promise in the treatment of non-alcoholic fatty liver disease (NAFLD), indicating its potential in addressing a common chronic liver condition (Ibrahim et al., 2011).
Safety And Hazards
properties
IUPAC Name |
[4-(nitrooxymethyl)phenyl] 2-acetyloxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO7/c1-11(18)23-15-5-3-2-4-14(15)16(19)24-13-8-6-12(7-9-13)10-22-17(20)21/h2-9H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTHNKWFUDCMLIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)CO[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60431311 | |
Record name | NO-aspirin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60431311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
NO-aspirin | |
CAS RN |
287118-97-2 | |
Record name | 4-[(Nitrooxy)methyl]phenyl 2-(acetyloxy)benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=287118-97-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NCX 4040 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0287118972 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NO-aspirin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60431311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 287118-97-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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